molecular formula C9H13NO2 B1284868 2-Ethoxy-5-methoxyaniline CAS No. 102439-33-8

2-Ethoxy-5-methoxyaniline

Cat. No. B1284868
CAS RN: 102439-33-8
M. Wt: 167.2 g/mol
InChI Key: IRRIDSMXMHAYOV-UHFFFAOYSA-N
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Description

2-Ethoxy-5-methoxyaniline is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds, such as 2-methoxyaniline and its derivatives, which are important intermediates in the synthesis of various pharmacologically active molecules, including kinase inhibitors and other biologically active compounds . These compounds are structurally related to 2-ethoxy-5-methoxyaniline and share some common functional groups, which can be useful in understanding the properties and reactivity of 2-ethoxy-5-methoxyaniline.

Synthesis Analysis

The synthesis of related compounds such as 5-(ethylsulfonyl)-2-methoxyaniline has been described, starting from commercially available precursors and proceeding through a multi-step process with an overall yield of 59% . Another paper discusses an improved synthesis of a similar compound, 5-ethylsulfonyl-2-methoxyaniline, which is used in the preparation of various kinase inhibitors . These syntheses involve steps such as sulfonylation, nitration, and reduction, which could be relevant to the synthesis of 2-ethoxy-5-methoxyaniline.

Molecular Structure Analysis

The molecular structure of compounds related to 2-ethoxy-5-methoxyaniline, such as (E)-N-((2-ethoxynaphthalen-1-yl)methylene)-3-methylaniline, has been characterized using techniques like single-crystal X-ray diffraction and spectroscopic methods . These studies provide insights into the molecular geometries, intra- and intermolecular interactions, and active sites of the compounds, which are important for understanding the behavior of 2-ethoxy-5-methoxyaniline at the molecular level.

Chemical Reactions Analysis

The electropolymerization of 2-methoxyaniline has been studied, showing that the polymerization kinetics and the properties of the resulting polymer are dependent on the monomer concentration . This research provides information on the reactivity of methoxyaniline derivatives and could be extrapolated to understand the chemical reactions that 2-ethoxy-5-methoxyaniline might undergo, such as polymerization or coupling reactions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-ethoxy-5-methoxyaniline are not directly reported in the provided papers, the properties of structurally similar compounds have been characterized. For example, the synthesis of 2-nitro-4-methoxyaniline is reported, which is an important intermediate in pharmaceutical synthesis, and its yield and method could provide insights into the potential industrial synthesis of 2-ethoxy-5-methoxyaniline . Additionally, the synthesis of ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate is described, which involves "click chemistry" and could suggest potential reactivity for 2-ethoxy-5-methoxyaniline in similar click reactions .

Mechanism of Action

The mechanism of action of 2-Ethoxy-5-methoxyaniline is not specified in the available resources .

Safety and Hazards

The safety information for 2-Ethoxy-5-methoxyaniline includes several hazard statements: H302, H312, H315, H319, H332, H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

2-ethoxy-5-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-3-12-9-5-4-7(11-2)6-8(9)10/h4-6H,3,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRRIDSMXMHAYOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80588533
Record name 2-Ethoxy-5-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-5-methoxyaniline

CAS RN

102439-33-8
Record name 2-Ethoxy-5-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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